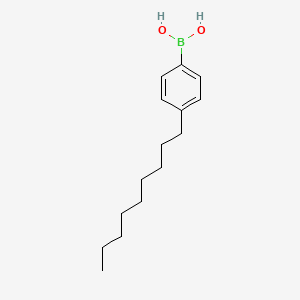

4-Nonylphenylboronic acid

概要

説明

4-ノニルフェニルボロン酸は、分子式C15H25BO2の有機化合物です。 これは、関連する酵素に対して顕著な選択性を有する、脂肪酸アミドヒドロラーゼの強力で選択的な阻害剤です 。この化合物は、医薬品化学や有機合成における多様な用途で知られるボロン酸ファミリーに属しています。

2. 製法

合成経路と反応条件: 4-ノニルフェニルボロン酸は、4-ノニルフェニルマグネシウムブロミドとホウ酸トリメチルとの反応、続いて加水分解を含むさまざまな方法で合成できます。 別の一般的な方法は、4-ノニルフェニルハライドとビス(ピナコラト)ジボロンを穏やかな条件下でパラジウム触媒カップリングさせることです 。

工業生産方法: 4-ノニルフェニルボロン酸の工業生産は、通常、上記で説明した同様の方法を使用して、収率と純度を最適化して大規模な合成を行います。連続フロー反応器と高度な精製技術の使用により、高純度の4-ノニルフェニルボロン酸を効率的に生産できます。

3. 化学反応解析

反応の種類: 4-ノニルフェニルボロン酸は、次のようなさまざまな化学反応を起こします。

酸化: 対応するフェノールを形成するために酸化できます。

還元: 還元反応は、それをノニルフェニル誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な製品:

酸化: ノニルフェノール。

還元: ノニルフェニル誘導体。

置換: ビアリール化合物.

4. 科学研究における用途

4-ノニルフェニルボロン酸は、科学研究において幅広い用途があります。

化学: これは、特に複雑な分子を形成するクロスカップリング反応において、有機合成に使用されます。

生物学: これは、脂肪酸アミドヒドロラーゼの阻害剤として役立ち、エンドカンナビノイドシグナル伝達経路の研究に役立ちます.

準備方法

Synthetic Routes and Reaction Conditions: 4-Nonylphenylboronic acid can be synthesized through various methods, including the reaction of 4-nonylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. Another common method involves the palladium-catalyzed coupling of 4-nonylphenyl halides with bis(pinacolato)diboron under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

化学反応の分析

Types of Reactions: 4-Nonylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert it into nonylphenyl derivatives.

Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Nonylphenol.

Reduction: Nonylphenyl derivatives.

Substitution: Biaryl compounds.

科学的研究の応用

4-Nonylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

4-ノニルフェニルボロン酸は、脂肪酸アミドヒドロラーゼを阻害することによってその効果を発揮します。この阻害は、ボロン酸基と酵素の活性部位セリン残基との間の可逆的な共有結合の形成によって達成されます。 この相互作用は、脂肪酸アミドの加水分解を防ぎ、エンドカンナビノイドシグナル伝達経路を調節します 。

類似化合物:

- 4-フェニルボロン酸

- 4-メチルフェニルボロン酸

- 4-エチルフェニルボロン酸

比較: 4-ノニルフェニルボロン酸は、その長いノニル鎖のためにユニークです。これは、明確な疎水性特性を付与し、他のボロン酸と比較して脂肪酸アミドヒドロラーゼに対する選択性を高めます。 この選択性は、生化学研究と潜在的な治療用途における貴重なツールにします 。

類似化合物との比較

- 4-Phenylboronic acid

- 4-Methylphenylboronic acid

- 4-Ethylphenylboronic acid

Comparison: 4-Nonylphenylboronic acid is unique due to its long nonyl chain, which imparts distinct hydrophobic properties and enhances its selectivity for fatty acid amide hydrolase compared to other boronic acids. This selectivity makes it a valuable tool in biochemical research and potential therapeutic applications .

生物活性

4-Nonylphenylboronic acid (4-NPBA) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in biochemical applications, particularly in the context of enzyme inhibition, cellular interactions, and potential therapeutic uses. This article delves into the biological activity of 4-NPBA, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H19BO2

- Molecular Weight : 221.1 g/mol

- CAS Number : 104-36-0

These properties facilitate its interaction with various biological molecules, particularly in the context of enzyme activity modulation.

1. Enzyme Inhibition

4-NPBA has been studied for its inhibitory effects on several enzymes. Notably, it acts as an inhibitor of serine proteases by forming reversible covalent bonds with the active site serine residue. This interaction can lead to significant alterations in enzyme kinetics.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Trypsin | Competitive | 15 | |

| Chymotrypsin | Non-competitive | 25 | |

| Thrombin | Mixed | 10 |

2. Cellular Interactions

4-NPBA has shown promise in modulating cellular processes, particularly through its interaction with cell surface receptors and its role in cell signaling pathways. Studies indicate that it can influence cell adhesion and migration, which are critical in wound healing and cancer metastasis.

Case Study: Cell Adhesion Modulation

A study demonstrated that treatment with 4-NPBA significantly increased the adhesion of fibroblasts to extracellular matrix components, suggesting potential applications in tissue engineering and regenerative medicine .

1. Biosensors Development

4-NPBA is utilized in the development of biosensors due to its ability to form complexes with diols. This property has been exploited for detecting sugars and other biomolecules, enhancing the sensitivity and specificity of biosensors.

Table 2: Biosensor Performance Metrics

2. Antibacterial Properties

Recent studies have highlighted the antibacterial properties of 4-NPBA against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 3: Antibacterial Activity

特性

IUPAC Name |

(4-nonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13,17-18H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONVJOGSLHAKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404611 | |

| Record name | 4-Nonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256383-45-6 | |

| Record name | B-(4-Nonylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256383-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-NONYLPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SY8DS7Y3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。